1-(2-Bromo-4-fluorophenyl)ethanol

Chiral synthesis Biocatalysis Enantioselective reduction

This racemic halogenated benzylic alcohol (CAS 261711-20-0) is a strategic intermediate for CNS-targeted medicinal chemistry. The ortho-bromo/para-fluoro arrangement creates an electron-deficient aromatic system (calc. LogP 2.64) that modulates hydrogen bonding and halogen interactions with biological targets. Demonstrated biocatalytic reduction of the corresponding acetophenone yields the (S)-enantiomer in >90% yield and 99% ee, enabling cost-effective scale-up without expensive chiral catalysts. The bromine atom serves as a leaving group for nucleophilic aromatic substitution, while the benzylic alcohol permits oxidation to the ketone or further derivatization for rapid SAR exploration. Both racemate and resolved enantiomers (R: CAS 704909-66-0; S: CAS 1212136-04-5) are available for stereochemistry-activity relationship studies.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 261711-20-0
Cat. No. B3188973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-fluorophenyl)ethanol
CAS261711-20-0
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Br)O
InChIInChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3
InChIKeyLPYZIWSUVOQESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-fluorophenyl)ethanol (CAS 261711-20-0) Procurement Guide for Research-Grade Halogenated Chiral Alcohols


1-(2-Bromo-4-fluorophenyl)ethanol (CAS 261711-20-0, MF: C8H8BrFO, MW: 219.05) is a halogenated benzylic alcohol intermediate widely used in medicinal chemistry for building enzyme-targeting molecules . It exists as a racemic mixture that can be resolved into (R)- (CAS 704909-66-0) and (S)- (CAS 1212136-04-5) enantiomers, each serving as building blocks for stereochemically defined pharmaceutical scaffolds .

Why 1-(2-Bromo-4-fluorophenyl)ethanol Cannot Be Replaced by Generic Halogenated Phenylethanols


Substituting 1-(2-bromo-4-fluorophenyl)ethanol with its regioisomers or mono-halogenated analogs alters both electronic and steric properties at the benzylic position, directly impacting enzyme binding and chemical reactivity. The ortho-bromo/para-fluoro arrangement creates a distinct electron-deficient aromatic system that modulates hydrogen bonding and halogen interactions with biological targets . In enzymatic reductions of substituted acetophenones, both halogen identity and position dramatically affect yield and enantioselectivity, with organisms demonstrating substrate-specific preferences [1].

Quantitative Differentiation of 1-(2-Bromo-4-fluorophenyl)ethanol vs. Analogs: Procurement-Relevant Data


Enantioselective Microbial Reduction Yield and Purity for (S)-Enantiomer

The (S)-enantiomer of 1-(2-bromo-4-fluorophenyl)ethanol can be produced via enantioselective microbial reduction with exceptionally high yield and stereochemical purity. Using organisms from Candida, Pichia, and Saccharomyces genera, the reduction of 2-bromo-4-fluoroacetophenone proceeds with >90% yield and 99% enantiomeric excess (ee) [1]. This performance significantly exceeds typical chemical asymmetric reduction methods, which often require expensive chiral catalysts and achieve lower ee values.

Chiral synthesis Biocatalysis Enantioselective reduction

Substrate Specificity in Enzymatic Reduction: 2-Bromo-4-Fluoro vs. Other Acetophenone Analogs

Microbial reductases exhibit pronounced substrate specificity that differentiates 2-bromo-4-fluoroacetophenone from other substituted acetophenones. While the same organisms (Candida and Pichia strains) reduce 2-bromo-4-fluoroacetophenone to the target alcohol in >90% yield, analogous reductions of methyl, ethyl, and tert-butyl 4-(2′-acetyl-5′-fluorophenyl) butanoates under comparable conditions produce only 40-53% yields [1]. This 2-fold difference in yield highlights that the ortho-bromo/para-fluoro substitution pattern uniquely favors productive enzyme-substrate interactions.

Substrate specificity Biocatalysis Enzyme engineering

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

The calculated LogP of 1-(2-bromo-4-fluorophenyl)ethanol is 2.64 [1], placing it in a moderate lipophilicity range suitable for blood-brain barrier penetration in CNS drug design. Compared to non-halogenated 1-phenylethanol (LogP ≈ 1.4), the bromo and fluoro substituents increase LogP by approximately 1.2 units, enhancing membrane permeability [2]. This property profile supports its use in CNS-targeting scaffolds.

Lipophilicity Drug-likeness Physicochemical properties

Enantiomer-Specific Procurement: CAS Differentiation and Commercial Availability

The racemate (CAS 261711-20-0), (R)-enantiomer (CAS 704909-66-0), and (S)-enantiomer (CAS 1212136-04-5) are separately cataloged by major suppliers, with the racemate offered at ≥98% purity for standard 1g quantities, while the enantiomers require custom synthesis or specialized chiral suppliers . This CAS-specific availability enables precise procurement based on stereochemical requirements, with the racemate serving as the most accessible entry point for initial SAR studies.

Chiral procurement Stereochemistry Supply chain

High-Value Application Scenarios for 1-(2-Bromo-4-fluorophenyl)ethanol (CAS 261711-20-0) in Drug Discovery


Chiral Pharmaceutical Intermediate Synthesis via Biocatalytic Routes

The demonstrated ability to produce (S)-1-(2-bromo-4-fluorophenyl)ethanol with >90% yield and 99% ee via microbial reduction of 2-bromo-4-fluoroacetophenone [1] makes this compound a practical entry point for synthesizing single-enantiomer drug candidates. This biocatalytic route avoids expensive chiral catalysts and harsh reaction conditions, enabling cost-effective scale-up of stereochemically defined intermediates.

Medicinal Chemistry Scaffold for CNS-Targeting Small Molecules

With a calculated LogP of 2.64 [1], 1-(2-bromo-4-fluorophenyl)ethanol occupies a favorable lipophilicity range for CNS penetration. The ortho-bromo and para-fluoro substituents provide orthogonal synthetic handles: the bromine atom serves as a leaving group for nucleophilic aromatic substitution, while the benzylic alcohol can be oxidized to the corresponding ketone or derivatized for further diversification. This dual functionality supports rapid SAR exploration around CNS-active pharmacophores.

Structure-Activity Relationship (SAR) Studies with Enantiomeric Control

The availability of both racemic material (CAS 261711-20-0) [1] and individual enantiomers (R: CAS 704909-66-0 [2]; S: CAS 1212136-04-5) enables researchers to probe stereochemistry-dependent biological activity. Initial screening can be conducted with the racemate to identify activity, followed by procurement of pure enantiomers to determine eudysmic ratios and guide further lead optimization.

Enzyme Engineering and Biocatalyst Development Studies

The substrate specificity data showing that 2-bromo-4-fluoroacetophenone is reduced 2-fold more efficiently than structurally related butanoate esters [1] establishes this substrate as a model compound for studying reductase structure-function relationships. Researchers developing novel ketoreductases can benchmark enzyme performance against this well-characterized substrate, using the high baseline yield (>90%) and ee (99%) as reference standards for evaluating engineered variants.

Technical Documentation Hub

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